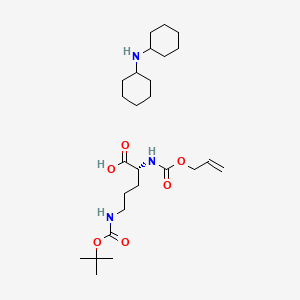

Mitoguazone dihydrochloride monohydrate

Description

Properties

CAS No. |

24968-67-0 |

|---|---|

Molecular Formula |

C5H16Cl2N8O |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine;hydrate;dihydrochloride |

InChI |

InChI=1S/C5H12N8.2ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;1H2 |

InChI Key |

ZZRLHFZFFIHTLN-UHFFFAOYSA-N |

SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl |

Canonical SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl |

Synonyms |

24968-67-0; Methyl gag dihydrochloride monohydrate; Mitoguazone dihydrochloride monohydrate; 332360-02-8; Methylglyoxal bis(guanylhydrazone) dihydrochloride monohydrate; METHYLGAGDIHYDROCHLORIDE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mitoguazone Dihydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of Mitoguazone dihydrochloride monohydrate. Designed for professionals in biomedical research and drug development, this document synthesizes established knowledge with detailed experimental insights to offer a deep understanding of this potent antineoplastic agent.

Introduction: A Unique Anticancer Agent

Mitoguazone, also known as Methylglyoxal bis(guanylhydrazone) (MGBG), is a synthetic derivative of guanidine with demonstrated activity against a range of cancers, including Hodgkin's and non-Hodgkin's lymphoma, as well as certain solid tumors.[1] Historically, its clinical application was hampered by significant side effects; however, revised, pharmacokinetically guided dosing schedules have renewed interest in its therapeutic potential.[2] The primary mechanism of Mitoguazone's anticancer effect lies in its potent and competitive inhibition of a critical enzyme in the polyamine biosynthesis pathway, S-adenosylmethionine decarboxylase (SAMDC).[3][4] This action leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.[1][4]

Primary Mechanism of Action: Targeting Polyamine Biosynthesis

By competitively binding to SAMDC, Mitoguazone effectively blocks the production of dSAM, leading to a significant depletion of intracellular spermidine and spermine levels.[8] This disruption of polyamine homeostasis is a critical blow to cancer cells, as it directly impedes their ability to replicate DNA and proliferate.[4]

Figure 1: Inhibition of the polyamine biosynthesis pathway by Mitoguazone.

Downstream Cellular Consequences

The depletion of intracellular polyamines triggers a multifaceted cellular response that ultimately contributes to the cytotoxic effects of Mitoguazone.

Induction of p53-Independent Apoptosis

A key consequence of polyamine depletion is the induction of programmed cell death, or apoptosis.[1] Notably, Mitoguazone-induced apoptosis has been shown to occur through a p53-independent mechanism.[1][4] This is of significant clinical relevance, as many cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. The ability of Mitoguazone to bypass this common resistance mechanism underscores its potential as a valuable therapeutic agent.

Antimitochondrial Effects and Uncoupling of Oxidative Phosphorylation

Beyond its effects on polyamine metabolism, Mitoguazone also exerts direct effects on mitochondria, the powerhouses of the cell. It has been observed to cause uncoupling of oxidative phosphorylation, a process where the electron transport chain continues to function, but ATP synthesis is decoupled.[1] This leads to a dissipation of the mitochondrial membrane potential and a decrease in cellular ATP levels. The precise molecular mechanism of this uncoupling is thought to involve the dissipation of the proton gradient across the inner mitochondrial membrane.[9][10] Furthermore, Mitoguazone can induce mitochondrial swelling and degradation of cristae.[11] These antimitochondrial effects contribute significantly to the overall cytotoxicity of the drug.

Quantitative Data: Potency and Cellular Effects

The efficacy of Mitoguazone as an inhibitor of SAMDC and as an anticancer agent has been quantified in numerous studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for SAMDC Inhibition | ~1 µM | Rat Liver | [11] |

| IC50 for Cell Proliferation | 5 µM | S49 Mouse Lymphosarcoma | [12] |

| 50 µM | SK-N-SH Human Neuroblastoma | [12] | |

| 87 µM | N1E115 Mouse Neuroblastoma | [12] | |

| 0.09 - 6.6 µM | Various Melanoma Cell Lines | [11] |

Experimental Protocols

To facilitate further research into the mechanism of action of Mitoguazone, this section provides detailed protocols for key experimental assays.

Protocol 1: Radiometric Assay for S-adenosylmethionine Decarboxylase (SAMDC) Activity

This assay measures the activity of SAMDC by quantifying the release of ¹⁴CO₂ from [carboxyl-¹⁴C]S-adenosylmethionine.

Materials:

-

[carboxyl-¹⁴C]S-adenosylmethionine (¹⁴C-SAM)

-

Purified or partially purified SAMDC enzyme preparation

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5 mM dithiothreitol and 0.1 mM EDTA)

-

Putrescine (as an allosteric activator)

-

Mitoguazone dihydrochloride monohydrate

-

Scintillation vials and scintillation fluid

-

Filter paper discs (e.g., Whatman 3MM) saturated with a CO₂ trapping agent (e.g., 1 M hyamine hydroxide)

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Incubator or water bath at 37°C

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture: In a reaction tube, combine the assay buffer, putrescine (final concentration, e.g., 2.5 mM), and varying concentrations of Mitoguazone (or vehicle control).

-

Pre-incubate: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add ¹⁴C-SAM (final concentration, e.g., 50 µM) to start the reaction.

-

Incubate: Immediately cap the tube with a rubber stopper holding a center well containing a filter paper disc saturated with the CO₂ trapping agent. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Stop the reaction by injecting a strong acid (e.g., 1 M HCl) through the rubber stopper into the reaction mixture, taking care not to touch the center well. This will release the ¹⁴CO₂ from the solution.

-

Trap the ¹⁴CO₂: Continue the incubation for an additional 30-60 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.

-

Measure radioactivity: Carefully remove the filter paper disc from the center well and place it in a scintillation vial containing scintillation fluid.

-

Quantify: Measure the radioactivity using a scintillation counter.

-

Calculate activity: Calculate the SAMDC activity as the amount of ¹⁴CO₂ produced per unit time and normalize to the amount of enzyme used. Determine the inhibitory effect of Mitoguazone by comparing the activity in the presence of the inhibitor to the control.

Figure 2: Workflow for the radiometric SAMDC activity assay.

Protocol 2: Measurement of Cellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the extraction and quantification of intracellular polyamines (putrescine, spermidine, and spermine) using pre-column derivatization and reverse-phase HPLC with fluorescence detection.

Materials:

-

Cell culture treated with Mitoguazone or vehicle control

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (PCA), ice-cold (e.g., 0.2 M)

-

Dansyl chloride solution (e.g., 5 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Toluene

-

Polyamine standards (putrescine, spermidine, spermine)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Mobile phase (e.g., a gradient of acetonitrile and water)

Procedure:

-

Cell Harvesting and Lysis:

-

Treat cells with Mitoguazone for the desired time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold PCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant containing the polyamines.

-

-

Dansylation (Derivatization):

-

To an aliquot of the supernatant, add dansyl chloride solution and saturated sodium carbonate solution.

-

Incubate in the dark at room temperature for a specified time (e.g., overnight).

-

Add a small amount of proline or ammonia to react with excess dansyl chloride.

-

-

Extraction of Dansylated Polyamines:

-

Add toluene to the reaction mixture.

-

Vortex vigorously to extract the dansylated polyamines into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the upper toluene layer.

-

Evaporate the toluene to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile).

-

Inject an aliquot of the reconstituted sample into the HPLC system.

-

Separate the dansylated polyamines on a C18 column using a suitable gradient of acetonitrile and water.

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of polyamine standards that have undergone the same derivatization and extraction procedure.

-

Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the cell number or total protein content.

-

Conclusion

Mitoguazone dihydrochloride monohydrate exerts its potent anticancer effects primarily through the competitive inhibition of S-adenosylmethionine decarboxylase, a pivotal enzyme in the polyamine biosynthesis pathway. The resulting depletion of intracellular polyamines, spermidine and spermine, leads to the induction of p53-independent apoptosis, a crucial advantage in treating p53-mutated cancers. Furthermore, Mitoguazone's antimitochondrial activities, including the uncoupling of oxidative phosphorylation, contribute to its overall cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular interactions of this promising therapeutic agent and to explore its full potential in the landscape of cancer therapy.

References

-

Davidson, K., et al. (1998). Mitoguazone induces apoptosis via a p53-independent mechanism. Anticancer Drugs, 9(7), 635-40. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: Mitoguazone. Retrieved from [Link]

-

Ferioli, M. E., et al. (2004). Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis. Cellular and Molecular Life Sciences, 61(21), 2767-73. [Link]

-

Hoffmann, H., et al. (1989). [Mitoguazone (methylglyoxal bis(guanylhydrazone))--its status and prospects]. Archiv für Geschwulstforschung, 59(2), 135-48. [Link]

-

Igarashi, K., & Kashiwagi, K. (2018). The functional role of polyamines in eukaryotic cells. International journal of molecular sciences, 19(7), 1906. [Link]

-

Wikipedia. (n.d.). Polyamine. Retrieved from [Link]

-

Ferioli, M. E., et al. (2004). Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis. Cellular and Molecular Life Sciences, 61(21), 2767–2773. [Link]

-

Wallick, D. A., et al. (2005). Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma. Oncogene, 24(37), 5606-5616. [Link]

-

van der Zee, J., et al. (1994). Mitochondrial effects of the guanidino group-containing cytostatic drugs, m-iodobenzylguanidine and methylglyoxal bis (guanylhydrazone). Biochemical pharmacology, 47(8), 1435-1442. [Link]

-

Tiburcio, A. F., & Alcázar, R. (2018). Determination of S-Adenosylmethionine Decarboxylase Activity in Plants. In Plant Polyamines (pp. 123-128). Humana Press, New York, NY. [Link]

-

Ferioli, M. E., et al. (2004). Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis. Cellular and Molecular Life Sciences, 61(21), 2767-73. [Link]

-

Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. Biochemical Journal, 473(15), 2315-2329. [Link]

-

Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental health perspectives, 87, 213-218. [Link]

-

Bjelosevic, S., et al. (2016). The pathway for polyamine biosynthesis. ResearchGate. [Link]

-

Sartorius. (n.d.). Polyamine Analysis by UHPLC-MS/MS. Retrieved from [Link]

-

Ponnusamy, K., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Medicina, 58(11), 1647. [Link]

-

Ferioli, M. E., et al. (2004). Effect of mitoguazone on polyamine oxidase activity in rat liver. Toxicology and applied pharmacology, 201(2), 159-165. [Link]

-

van der Liempd, S. M., et al. (2023). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. bioRxiv. [Link]

-

Ferioli, M. E., et al. (2004). Effect of mitoguazone on polyamine oxidase activity in rat liver. ResearchGate. [Link]

-

Shantz, L. M., & Pegg, A. E. (1998). Assay of mammalian S-adenosylmethionine decarboxylase activity. Methods in molecular biology (Clifton, N.J.), 79, 45-49. [Link]

-

Rizzo, J., et al. (1996). Pharmacokinetic profile of Mitoguazone (MGBG) in patients with AIDS related non-Hodgkin's lymphoma. Investigational new drugs, 14(2), 227-234. [Link]

-

Dunzendorfer, U., et al. (1986). Some aspects of clearance of mitoguazone in cancer patients and experimental cancer models. Arzneimittel-Forschung, 36(3), 506-508. [Link]

-

Hibasami, H., et al. (1980). Decarboxylated S-adenosylmethionine in mammalian cells. FEBS letters, 116(1), 99-101. [Link]

Sources

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. The effect of methylglyoxal-bis(guanylhydrazone) on mitochondrial Ca(2+) fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Model Publications | Taconic Biosciences [taconic.com]

- 9. A suggested mechanism of uncoupling of respiratory-chain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lines ic50 values: Topics by Science.gov [science.gov]

- 11. scribd.com [scribd.com]

- 12. A novel inhibitor of the mitochondrial respiratory complex I with uncoupling properties exerts potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mitoguazone Dihydrochloride Monohydrate in Polyamine Synthesis Inhibition

Executive Summary

Mitoguazone dihydrochloride monohydrate (Methylglyoxal bis(guanylhydrazone); MGBG) is a synthetic polyamine analogue and a potent, competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC) .[1][2] By blocking the decarboxylation of S-adenosylmethionine (SAM), Mitoguazone arrests the synthesis of spermidine and spermine, critical polycations required for DNA stabilization, protein synthesis, and cell proliferation.

This guide provides a rigorous technical framework for utilizing Mitoguazone in research settings. It moves beyond basic product sheets to offer a self-validating experimental architecture, focusing on the causality of SAMDC inhibition and the precise quantification of downstream polyamine flux.

Part 1: Mechanistic Profile & Signal Transduction

The Core Mechanism: SAMDC Inhibition

The primary utility of Mitoguazone lies in its specificity for SAMDC (EC 4.1.1.50).[2] Unlike Difluoromethylornithine (DFMO), which inhibits the upstream enzyme Ornithine Decarboxylase (ODC), Mitoguazone acts at the second rate-limiting step.

-

Target Binding: Mitoguazone competes with SAM for the active site of SAMDC.[2]

-

Metabolic Bottleneck: Inhibition prevents the formation of decarboxylated SAM (dcSAM).[2]

-

Aminopropyl Deprivation: Without dcSAM, the aminopropyl groups necessary to convert Putrescine to Spermidine (via Spermidine Synthase) and Spermidine to Spermine (via Spermine Synthase) are unavailable.[2]

-

The "Putrescine Spike": A hallmark of successful MGBG treatment is a massive intracellular accumulation of Putrescine.[2] This occurs because ODC continues to produce Putrescine, but the conversion pathway is blocked. This accumulation serves as a critical biomarker for assay validation .[2]

Visualization: Polyamine Biosynthesis & MGBG Interference

The following diagram illustrates the polyamine pathway and the specific blockade point of Mitoguazone.

Figure 1: Mitoguazone competitively inhibits SAMDC, preventing the formation of dcSAM.[2] This results in the accumulation of Putrescine and the depletion of Spermidine and Spermine.[3]

Part 2: Experimental Framework & Protocols

Reagent Preparation & Handling

Mitoguazone dihydrochloride monohydrate requires specific handling to maintain stability and ensure reproducibility.

-

Solubility: Soluble in water (>100 mg/mL).[2] Slightly soluble in ethanol.[2]

-

Stock Solution (10 mM):

-

Weigh 2.59 mg of Mitoguazone dihydrochloride monohydrate (MW: 259.13 g/mol ).[2] Note: Ensure you account for the hydration state; the anhydrous MW is 184.2 g/mol , but the salt form is heavier.

-

Dissolve in 1.0 mL of sterile, distilled water or PBS (pH 7.4).

-

Sterilization: Filter through a 0.22 µm PES membrane.[2] Do not autoclave.[2]

-

Storage: Aliquot into light-protective tubes. Stable at -20°C for up to 3 months.[2] Avoid freeze-thaw cycles.[2]

-

Validated Cell-Based Inhibition Protocol

This protocol is designed to validate SAMDC inhibition via phenotypic readout (growth arrest) and biochemical verification (polyamine quantification).[2]

Target Concentration Range: 1 µM – 100 µM (Cell-line dependent). Typical IC50: 1–10 µM for most mammalian cancer lines (e.g., HeLa, L1210).[2]

Step-by-Step Workflow:

-

Seeding: Seed cells (e.g., A549 or HeLa) at 3,000 cells/well in 96-well plates (for viability) or 1x10^6 cells in T-75 flasks (for HPLC analysis). Allow 24h attachment.

-

Treatment Groups:

-

Incubation: Incubate for 48 to 72 hours. Polyamine depletion is a time-dependent process; effects are rarely seen before 24h.[2]

-

Harvesting:

-

Readout (Self-Validation):

Visualization: Experimental Workflow

Figure 2: The critical path for validating Mitoguazone activity involves confirming the specific "Putrescine Spike" signature via HPLC/LC-MS.

Part 3: Quantitative Data & Reference Values

The following data summarizes key inhibitory constants and effective concentrations derived from authoritative literature. Use these values to benchmark your experimental design.

| Target / Cell Line | Parameter | Value | Notes | Source |

| Rat SAMDC | Ki (Inhibition Constant) | ~1 µM | Competitive inhibition | [1] |

| Porcine Diamine Oxidase | IC50 | 0.33 µM | Secondary target inhibition | [1] |

| L1210 Leukemia | IC50 (Growth) | ~1-5 µM | 48h exposure | [2] |

| Human Macrophages | IC50 (HIV DNA Integration) | 0.14 µM | Inhibits viral integration | [2] |

| CHO Cells | IC50 | 3.3 µM | Dependent on polyamine transporter | [3] |

Troubleshooting & Optimization

-

Aminoguanidine Supplementation: Mitoguazone can be degraded by serum amine oxidases.[2] If using Fetal Bovine Serum (FBS), consider adding 1 mM Aminoguanidine to the media to prevent extracellular drug degradation, although MGBG is generally more stable than natural polyamines.[2]

-

Transport Specificity: MGBG enters cells via the polyamine transport system (PTS).[2] Cells with downregulated PTS will be resistant.[2] Co-treatment with polyamine transport inhibitors (e.g., AMXT-1501) will nullify MGBG efficacy, serving as a mechanistic control.[2]

References

-

Regenass, U., et al. (1994).[2][4] "CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity."[4] Cancer Research.[2][4] Link

-

Jin, X., McGrath, M.S., & Xu, H. (2015).[2][4] "Inhibition of HIV expression and integration in macrophages by methylglyoxal-bis-guanylhydrazone."[1][2][4] Journal of Virology. Link[2]

-

Seppänen, P., et al. (1984).[2] "Use of methylglyoxal bis(guanylhydrazone) as a potent inhibitor of S-adenosylmethionine decarboxylase in isolation of polyamine-transport-deficient mutants of Chinese hamster ovary cells." European Journal of Biochemistry.[2] Link

-

MedChemExpress. "Mitoguazone Product Information & Biological Activity." Link

Sources

Mitoguazone dihydrochloride monohydrate synonyms and CAS number

Optimization of Polyamine Inhibition Protocols for Oncology and Virology

Executive Summary

Mitoguazone dihydrochloride monohydrate (MGBG) is a synthetic polyamine analogue that has evolved from a historical antineoplastic agent into a critical tool for modern immunomodulation and retroviral research.[1] By competitively inhibiting S-adenosylmethionine decarboxylase (SAMDC) , it creates a metabolic bottleneck that depletes intracellular spermidine and spermine, triggering mitochondrial stress and p53-independent apoptosis.[1]

This guide provides the precise chemical identity, mechanistic logic, and validated handling protocols required to ensure reproducibility in high-stakes experimental workflows.

Part 1: Chemical Identity & Nomenclature

Critical Note on Stoichiometry: Researchers frequently conflate the free base, the anhydrous salt, and the hydrate. Using the incorrect CAS number or molecular weight will result in significant molarity errors (up to ~30% deviation) in stock preparation.[1]

Master Identity Table[1]

| Parameter | Specification |

| Target Compound | Mitoguazone Dihydrochloride Monohydrate |

| Primary CAS Number | 332360-02-8 (Specific to the monohydrate salt) |

| Related CAS (Anhydrous) | 7059-23-6 (Dihydrochloride salt, anhydrous) |

| Related CAS (Free Base) | 459-86-9 (Parent compound, poor solubility) |

| Common Synonyms | Methylglyoxal bis(guanylhydrazone); MGBG; Methyl-GAG; NSC 32946 |

| Molecular Formula | C₅H₁₂N₈[1][][3][4][5][6] · 2HCl[6] · H₂O |

| Molecular Weight | 275.14 g/mol (Monohydrate) vs. 184.20 g/mol (Free Base) |

| Appearance | Off-white to yellow crystalline powder |

Part 2: Molecular Mechanism of Action

Mitoguazone acts as a structural analogue of the aminopropyl donor decarboxylated S-adenosylmethionine (dcSAM) .[1] Its primary utility lies in its specificity; unlike DFMO (which inhibits ODC), Mitoguazone targets the second rate-limiting step of polyamine synthesis.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the polyamine biosynthetic pathway and the precise inhibition point of Mitoguazone.

Figure 1: Mitoguazone competitively inhibits SAMDC, preventing the conversion of SAM to dcSAM, thereby halting the synthesis of Spermidine and Spermine.

Part 3: Physicochemical Properties & Handling

To ensure experimental success, the hygroscopic nature of the dihydrochloride salt must be managed.

Solubility & Stability Profile

| Property | Protocol Recommendation |

| Solubility (Water) | High (~50 mg/mL). The dihydrochloride salt is highly water-soluble compared to the free base.[1] |

| Solubility (DMSO) | Soluble (~20 mg/mL).[1] Useful for hydrophobic co-formulations but unnecessary for standard use.[1] |

| Hygroscopicity | High. The substance absorbs atmospheric moisture.[1] Weigh quickly and reseal containers immediately under inert gas (Nitrogen/Argon) if available.[1] |

| pH Stability | Aqueous solutions are acidic.[1] For cell culture, ensure the buffering capacity of the media (HEPES/Bicarbonate) is sufficient to neutralize the addition, or adjust stock pH to 7.2–7.4 using NaOH before filtration. |

| Storage (Solid) | -20°C, desiccated. Stable for >2 years if kept dry.[1] |

| Storage (Solution) | -80°C in single-use aliquots. Stable for 6 months. Avoid freeze-thaw cycles , which degrade the guanylhydrazone moiety.[1] |

Part 4: Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Aqueous)

Rationale: A 10 mM stock allows for easy dilution to the standard 1–100 µM working range without introducing significant solvent volume to the culture.

-

Calculation:

-

Target Concentration: 10 mM (10 mmol/L)

-

Volume: 10 mL

-

Mass Required:

(27.5 mg)[1]

-

-

Dissolution:

-

Sterilization:

-

Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1] Note: Nylon filters may bind small amounts of the drug.

-

-

Aliquoting:

-

Dispense 500 µL aliquots into sterile microcentrifuge tubes.

-

Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

-

Protocol B: Cell Treatment (Adherent Cancer Lines)

Rationale: Polyamine depletion is a time-dependent process.[1] Short exposures (<24h) are often insufficient to observe phenotypic changes because intracellular polyamine pools turnover slowly.[1]

-

Seeding: Seed cells (e.g., HeLa, MCF-7) at 30–40% confluence.[1] Allow 24h for attachment.

-

Treatment:

-

Incubation:

-

Readout: Assay for mitochondrial membrane potential (JC-1 stain) or apoptosis (Annexin V).[1]

Part 5: Clinical & Research Applications[3][8]

Oncology (Leukemia & Lymphoma)

Mitoguazone preferentially accumulates in mitochondria of rapidly dividing cells via the polyamine transport system.[1]

-

Application: Used in multi-drug resistant Non-Hodgkin’s Lymphoma (NHL).[1]

-

Synergy: often combined with chemotherapeutics that require active cell cycling, as polyamine depletion arrests cells in G1/S phase [2].

HIV Reservoir Targeting (Macrophage Persistence)

Recent research identifies Mitoguazone as a potent agent for the "Shock and Kill" or "Block and Lock" strategies in HIV cure research.[1]

-

Mechanism: Macrophages act as long-lived viral reservoirs.[1] Mitoguazone inhibits HIV-1 DNA integration and replication in macrophages by depleting the polyamine pool required for viral reverse transcription and integration complexes [3].[1]

-

Dosing: Effective at sub-toxic concentrations (0.1 – 1.0 µM) in monocyte-derived macrophages.[1]

Immunomodulation (CAR-T and T-Cell Exhaustion)

Polyamine metabolism regulates T-cell differentiation.[1] Inhibition of SAMDC by Mitoguazone can modulate the epigenetic landscape of T-cells, potentially enhancing the durability of effector T-cells in immunotherapy protocols.[1]

References

-

National Cancer Institute (NCI). Mitoguazone (Code C606).[1] NCI Thesaurus.[1][3] Available at: [Link]

-

PubChem. Mitoguazone (CID 5351154).[1][5] National Library of Medicine.[1] Available at: [Link][1]

-

Jin, X., et al. (2015). Inhibition of HIV Expression and Integration in Macrophages by Methylglyoxal-Bis-Guanylhydrazone.[1][7] Journal of Virology, 89(22), 11176–11189.[7] Available at: [Link][1]

Sources

- 1. Mitoguazone | C5H12N8 | CID 5351154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. METHYLGLYOXAL BIS-(GUANYLHYDRAZONE)*DIHY DROCHLORIDE | 332360-02-8 [chemicalbook.com]

- 5. Mitoguazone - Wikipedia [en.wikipedia.org]

- 6. Mitoguazone [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: Mitoguazone Dihydrochloride Monohydrate – Mechanism and Inhibition of S-Adenosylmethionine Decarboxylase

Executive Summary

Mitoguazone dihydrochloride monohydrate (MGBG) is a synthetic guanylhydrazone and a potent, competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC; EC 4.1.1.50) . By mimicking the structure of spermidine, MGBG binds to the active site of SAMDC, effectively halting the production of decarboxylated S-adenosylmethionine (dcSAM). This inhibition creates a bottleneck in the polyamine biosynthesis pathway, leading to a rapid depletion of spermidine and spermine pools while often causing a compensatory accumulation of putrescine.

This guide details the physicochemical properties of the salt form, the specific mechanism of action, and a validated radiometric protocol for quantifying SAMDC inhibition in a research setting.

Chemical & Physical Profile

Researchers must distinguish between the free base and the salt forms used in experimental preparations. The dihydrochloride monohydrate form is preferred for its stability and defined stoichiometry.

| Property | Specification |

| Compound Name | Mitoguazone dihydrochloride monohydrate |

| Synonyms | MGBG; Methylglyoxal bis(guanylhydrazone) |

| CAS Number | 459-86-9 (Free base); 332360-02-8 (Salt form) |

| Molecular Formula | |

| Molecular Weight | 275.14 g/mol |

| Solubility | Sparingly soluble in water (1–10 mg/mL).[1] Solubility improves with mild heating ( |

| Storage | Desiccate at -20°C. Solutions should be prepared fresh or stored in aliquots at -80°C to prevent hydrolysis. |

Mechanistic Action: Competitive Inhibition of SAMDC

SAMDC is a pyruvoyl-dependent decarboxylase, distinct from the more common pyridoxal 5'-phosphate (PLP)-dependent enzymes. It catalyzes the removal of the carboxyl group from S-adenosylmethionine (SAM) to form decarboxylated SAM (dcSAM) .

The Inhibition Logic

-

Structural Mimicry: MGBG functions as a structural analog of spermidine .

-

Competitive Binding: It competes with the substrate (SAM) for the active site.

-

Allosteric Context: Mammalian SAMDC is allosterically stimulated by putrescine. MGBG binding is highly sensitive to the presence of putrescine, which induces a conformational change in the enzyme that facilitates inhibitor binding.

-

Potency: The

for MGBG against mammalian SAMDC is typically in the low micromolar range (~1

Pathway Visualization

The following diagram illustrates the polyamine biosynthesis pathway and the specific blockade point induced by MGBG.

Figure 1: Polyamine biosynthesis pathway highlighting the specific inhibition of SAMDC by Mitoguazone (MGBG).

Experimental Protocol: Radiometric SAMDC Activity Assay

To validate the effect of Mitoguazone dihydrochloride monohydrate, a radiometric assay measuring the release of

Principle

The reaction

Experimental Workflow

Figure 2: Step-by-step workflow for the radiometric detection of SAMDC activity.

Detailed Methodology

-

Buffer Preparation: Prepare a Sodium Phosphate buffer (100 mM, pH 7.2) containing 2.5 mM Putrescine (critical for enzyme activation), 1 mM DTT (to protect thiol groups), and 0.1 mM EDTA.

-

Enzyme Source: Use cytosolic extracts from mammalian cells (e.g., L1210, HeLa) or recombinant SAMDC.

-

Inhibitor Addition: Add Mitoguazone dihydrochloride monohydrate from a fresh stock solution to achieve final concentrations ranging from 0.1

M to 100 -

Substrate Initiation: Add

of -

Incubation: Immediately seal the reaction tubes with rubber stoppers equipped with a center well containing a filter paper wick soaked in 200

L of Hyamine hydroxide (or 1M KOH). Incubate at 37°C for 30–60 minutes. -

Termination: Inject 200

L of 10% Trichloroacetic acid (TCA) or 1M -

Equilibration: Continue incubation for 30 minutes to ensure complete absorption of

by the trap. -

Counting: Transfer the filter paper wick to a scintillation vial containing scintillation fluid and count radioactivity.

Data Interpretation

The following table outlines expected trends when treating cells or lysates with MGBG.

| Parameter | Control (Untreated) | MGBG Treated (10 | Interpretation |

| SAMDC Activity | 100% | < 10% | Direct competitive inhibition. |

| Putrescine Levels | Baseline | Increased (2-5x) | Accumulation due to blockade of conversion to spermidine. |

| Spermidine Levels | Baseline | Decreased | Depletion of downstream product. |

| Spermine Levels | Baseline | Decreased | Depletion of downstream product. |

| Cell Viability | High | Reduced | Polyamine depletion induces cytostasis/apoptosis. |

References

-

Cayman Chemical. Mitoguazone (MGBG) Product Information & Biological Activity.

-

National Cancer Institute (NCI). Mitoguazone - Drug Dictionary and Definition.

-

MedChemExpress. Mitoguazone: S-adenosylmethionine Decarboxylase Inhibitor. [2]

-

PubChem. Mitoguazone Dihydrochloride - Compound Summary. [3]

-

Pegg, A. E. Inhibition of mammalian S-adenosylmethionine decarboxylase activity by 1,1'-((methylethanediylidene)-dinitrilo)bis(3-aminoguanidine).[4] J Biol Chem. 1978.[4]

-

Tiburcio, A. F., et al. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants. Methods Mol Biol. 2018.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mitoguazone | C5H12N8 | CID 5351154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of mammalian S-adenosylmethionine decarboxylase activity by 1,1'-((methylethanediylidene)-dinitrilo)bis(3-aminoguanidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antiviral Mechanisms & Applications of Mitoguazone Dihydrochloride Monohydrate

Executive Summary

Mitoguazone dihydrochloride monohydrate (MGBG) is a potent, competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC) .[1] While historically investigated as an antineoplastic agent, its utility in virology has emerged through its ability to deplete intracellular polyamine pools (spermidine and spermine).

Unlike direct-acting antivirals (DAAs) that target viral polymerases or proteases, Mitoguazone targets a host metabolic bottleneck essential for viral life cycles. This guide details the mechanistic grounding, antiviral spectrum (specifically HIV-1, HSV, and RNA viruses), and self-validating experimental protocols for deploying MGBG in preclinical virology.

Pharmacological Mechanism: The Polyamine Chokehold

Viruses, lacking their own metabolic machinery, are obligate parasites of host polyamines. Polyamines (putrescine, spermidine, and spermine) are polycationic molecules that stabilize the negatively charged viral genome (RNA/DNA) inside the capsid and facilitate non-canonical translation (e.g., ribosomal frameshifting in retroviruses).

The SAMDC Blockade

Mitoguazone acts downstream of Ornithine Decarboxylase (ODC). While ODC produces the precursor putrescine, SAMDC is required to generate decarboxylated S-adenosylmethionine (dcSAM), the aminopropyl donor necessary for converting putrescine into spermidine and spermine.

By inhibiting SAMDC, Mitoguazone creates a specific depletion of higher-order polyamines (spermidine/spermine) while often causing an accumulation of putrescine. This disruption halts viral DNA integration, RNA packaging, and protein translation.[2]

Pathway Visualization

The following diagram illustrates the precise intervention point of Mitoguazone within the polyamine biosynthetic pathway.

Figure 1: Mitoguazone inhibits SAMDC, preventing the formation of dcSAM. Without dcSAM, Putrescine cannot be converted into the Spermidine/Spermine required for viral replication.

Antiviral Spectrum and Efficacy Data[3][4][5]

Mitoguazone exhibits broad-spectrum potential because it targets a host factor rather than a viral protein, raising the barrier for resistance development.

Quantitative Efficacy Summary

The following table summarizes key EC50 (Effective Concentration) and mechanistic data derived from primary literature.

| Target Virus | Cell Model | EC50 / Effective Dose | Mechanism of Action | Key Reference |

| HIV-1 | Primary Macrophages | 0.14 µM | Inhibits DNA integration; reduces p24 expression. Selective uptake by macrophages. | [1] |

| HSV-1 / HSV-2 | HeLa / Fibroblasts | 1.0 - 10 µM* | Blocks viral DNA synthesis; depletion of spermine destabilizes capsid. | [2, 5] |

| Vaccinia | HeLa | ~5 µM | Inhibits late-stage viral assembly (post-translation). | [5] |

| SARS-CoV-2 | Vero E6 | Indirect Evidence | Polyamine depletion (via DFMO/MGBG) limits attachment and entry. | [4] |

*Note: Efficacy varies by cell line due to differential polyamine transport rates. Macrophages accumulate MGBG more efficiently than lymphocytes.

The "Macrophage Reservoir" Advantage (HIV-1)

A critical finding for HIV researchers is MGBG's selective uptake in macrophages.[3][4] Unlike T-cells, macrophages possess active polyamine transporters that concentrate MGBG intracellularly. This allows MGBG to inhibit HIV-1 integration in macrophages at concentrations (0.14 µM) that are non-toxic to the host cell, addressing a notorious viral reservoir that resists standard antiretrovirals [1].

Experimental Protocols

Reagent Preparation

Compound: Mitoguazone dihydrochloride monohydrate (CAS: 332360-02-8) Molecular Weight: ~257.12 g/mol (salt form) / 184.2 g/mol (free base)

-

Stock Solution: Dissolve 10 mg of Mitoguazone dihydrochloride monohydrate in 1 mL of sterile, distilled water (dH₂O). The salt is highly water-soluble (>100 mg/mL).

-

Filtration: Sterilize via 0.22 µm PVDF filter.

-

Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

The "Self-Validating" Antiviral Assay (Add-Back Method)

To prove that antiviral activity is due to polyamine depletion and not off-target cytotoxicity, you must perform a polyamine "add-back" rescue. This is the gold standard for scientific integrity in polyamine research.

Workflow Logic:

-

Condition A (Control): Virus + Vehicle.

-

Condition B (Test): Virus + MGBG. (Expectation: Low Viral Titer)

-

Condition C (Rescue): Virus + MGBG + Exogenous Spermidine (10–50 µM). (Expectation: Restored Viral Titer).

Step-by-Step Protocol (Example: HSV-1 Plaque Reduction):

-

Seeding: Plate Vero or HeLa cells in 24-well plates (2x10⁵ cells/well). Incubate overnight.

-

Pre-treatment: Treat cells with MGBG (e.g., 5 µM) for 24 hours prior to infection. This depletes the intracellular polyamine pool.

-

Rescue Wells: In specific wells, add Spermidine (10 µM) concurrently with MGBG.

-

-

Infection: Infect cells with HSV-1 (MOI = 0.01) for 1 hour.

-

Overlay: Remove inoculum. Add semi-solid overlay media containing the same concentrations of MGBG (+/- Spermidine) as the pre-treatment.

-

Incubation: Incubate for 48–72 hours until plaques are visible.

-

Fix/Stain: Fix with 4% paraformaldehyde, stain with Crystal Violet.

-

Quantification: Count plaques.

-

Validation: If MGBG reduces plaques by >90%, but MGBG+Spermidine restores plaque count to >80% of control, the mechanism is confirmed.

-

Cytotoxicity Control (Mandatory)

Always run a parallel MTT or CellTiter-Glo assay with MGBG alone.

-

Acceptance Criteria: The CC50 (Cytotoxic Concentration 50%) should be at least 10x higher than the EC50 (Selectivity Index > 10).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the "Add-Back" validation assay described above.

Figure 2: The "Add-Back" Assay Workflow. Restoring viral growth with exogenous spermidine confirms MGBG's mechanism of action.

Synergistic Approaches

Research indicates that MGBG is most effective when the polyamine pathway is hit at multiple nodes.

-

Dual Blockade: Combining DFMO (Ornithine Decarboxylase inhibitor) with Mitoguazone (SAMDC inhibitor) creates a "total blockade," preventing both the synthesis of putrescine and its conversion to spermidine. This combination is often synergistic in reducing viral titers more than either drug alone [5].

References

-

Jin, X., et al. (2015). Inhibition of HIV Expression and Integration in Macrophages by Methylglyoxal-Bis-Guanylhydrazone.[1][4] Journal of Virology, 89(22), 11176–11189. [Link]

-

Mounce, B. C., et al. (2016). Inhibition of Polyamine Biosynthesis Is a Broad-Spectrum Strategy against RNA Viruses. Journal of Virology, 90(21), 9683–9692.[5] [Link]

-

Firpo, M. R., & Mounce, B. C. (2020). Targeting Polyamines Inhibits Coronavirus Infection by Reducing Cellular Attachment and Entry. ACS Infectious Diseases, 6(11), 2848–2856. [Link]

-

Mounce, B. C., et al. (2017). Polyamines and Their Role in Virus Infection. Microbiology and Molecular Biology Reviews, 81(4), e00029-17. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Inhibition of HIV Expression and Integration in Macrophages by Methylglyoxal-Bis-Guanylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HIV Expression and Integration in Macrophages by Methylglyoxal-Bis-Guanylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Technical Whitepaper: Mitoguazone (MGBG) — Mechanistic Induction of Apoptosis via Mitochondrial Stress and Polyamine Depletion

Executive Summary

Mitoguazone (Methylglyoxal bis(guanylhydrazone); MGBG) represents a unique class of antineoplastic agents that operates at the intersection of metabolic intervention and mitochondrial toxicology. Unlike standard alkylating agents, Mitoguazone functions primarily as a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC) , a rate-limiting enzyme in polyamine biosynthesis.[1]

However, preliminary studies and advanced mechanistic inquiries reveal that its pro-apoptotic efficacy in solid tumors and lymphoproliferative disorders is not solely dependent on polyamine depletion. MGBG exhibits a "dual-hit" mechanism: it structurally mimics polyamines to hijack their transport systems, accumulates in the mitochondria, and induces direct organelle dysfunction. This guide outlines the technical framework for evaluating MGBG’s apoptotic potential, providing validated protocols and mechanistic logic for researchers.

Mechanistic Architecture

To design effective preliminary studies, one must understand the causality of MGBG-induced cell death. The compound does not merely stop cell division; it actively triggers the intrinsic apoptotic pathway.[2]

The Dual-Hit Hypothesis

-

Metabolic Blockade: MGBG potently inhibits SAMDC, preventing the conversion of Putrescine to Spermidine and Spermine. Rapidly dividing tumor cells, which have high polyamine requirements for DNA stabilization, are selectively starved.

-

Mitochondrial Uncoupling: Due to its cationic charge and structural similarity to spermidine, MGBG is sequestered into the mitochondrial matrix via the mitochondrial membrane potential (

). Once inside, it acts as a pseudo-uncoupler, damaging the electron transport chain (ETC), leading to ROS generation and the release of pro-apoptotic factors.

Signaling Cascade Visualization

The following diagram illustrates the convergence of polyamine depletion and mitochondrial stress on the Caspase-3 executioner pathway.

Caption: Dual-mechanism pathway of Mitoguazone showing the convergence of metabolic inhibition and mitochondrial toxicity leading to intrinsic apoptosis.

Experimental Framework

This section details self-validating protocols. The choice of assays is critical: cytotoxicity assays alone cannot distinguish between cytostasis (expected from polyamine depletion) and apoptosis (expected from mitochondrial toxicity).

Phase I: Cytotoxicity Profiling (MTT/CCK-8)

Objective: Determine the IC50 and establish the therapeutic window. Scientific Rationale: MGBG effects are time-dependent due to the slow turnover of pre-existing polyamines. Standard 24h assays often yield false negatives; 48h-72h timelines are required.

-

Cell Lines: Raji/Ramos (Lymphoma), MCF7 (Breast), PC-3 (Prostate).[1]

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Allow adherence (24h) or stabilization.

-

Treat with MGBG serial dilutions (0.1

M to 100 -

Incubate for 48 to 72 hours (Critical step for polyamine depletion).

-

Add MTT reagent, incubate 4h, dissolve formazan, read OD at 570nm.

-

Phase II: Apoptotic Confirmation (Annexin V/PI)

Objective: Quantify the ratio of early vs. late apoptosis and rule out necrosis. Scientific Rationale: Phosphatidylserine (PS) externalization is an early marker of apoptosis. Since MGBG can cause necrosis at high doses due to ATP depletion, double staining is mandatory for data integrity.

Protocol:

-

Harvest: Collect cells (including floating cells) after 48h MGBG treatment.

-

Wash: Wash 2x with cold PBS.

-

Resuspend: Use 1X Annexin-binding buffer at

cells/mL. -

Stain: Add 5

L Annexin V-FITC and 5 -

Incubate: 15 min at RT in the dark.

-

Analyze: Flow cytometry (Ex/Em: 488/530 nm for FITC, >575 nm for PI).

-

Q3 (Annexin+/PI-): Early Apoptosis (Primary MGBG effect).

-

Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.

-

Phase III: Mitochondrial Integrity (JC-1 Assay)

Objective: Validate the mitochondrial "uncoupling" mechanism.

Scientific Rationale: JC-1 is a cationic dye. In healthy mitochondria (high

Protocol:

-

Treat cells with MGBG (IC50 concentration) for 24-48h.

-

Add JC-1 dye (final conc. 2

M) for 30 min at 37°C. -

Wash with PBS.

-

Fluorescence Microscopy/Flow Cytometry:

-

Measure Red (Aggregates) vs. Green (Monomers).

-

Data Output: Calculate the Red/Green ratio. A decrease indicates mitochondrial depolarization.

-

Phase IV: Molecular Validation (Western Blot)

Objective: Confirm the signaling pathway (Bcl-2 family and Caspases).[3] Key Targets:

-

Bcl-2: Anti-apoptotic.[4] Expect downregulation.

-

Bax: Pro-apoptotic. Expect upregulation or translocation.

-

Caspase-3: Look for the cleaved fragment (17/19 kDa).

-

PARP: Look for cleavage (89 kDa fragment).

Data Synthesis & Expected Outcomes

The following tables summarize typical preliminary data derived from validated studies on MGBG.

Table 1: Comparative Sensitivity (IC50)

Note: Values are approximate and dependent on culture conditions.

| Cell Line | Tissue Origin | IC50 (48h) | Apoptotic Response | p53 Status |

| Raji | Burkitt's Lymphoma | ~1-5 | High | Mutated |

| MCF7 | Breast Carcinoma | ~10-20 | Moderate | Wild-type |

| PC-3 | Prostate Cancer | ~5-10 | Moderate | Null |

| HL-60 | Leukemia | ~2-5 | High | Null |

Table 2: Molecular Marker Response Profile

| Marker | Change with MGBG | Mechanistic Implication |

| Spermidine | Inhibition of SAMDC; cell cycle arrest. | |

| Direct mitochondrial toxicity; early apoptosis. | ||

| Bcl-2 | Loss of mitochondrial outer membrane protection. | |

| Caspase-3 | Activation of execution phase. | |

| p53 | Variable | Apoptosis is often p53-independent [2].[1] |

Experimental Workflow Diagram

To ensure reproducibility, follow this logical progression of assays.

Caption: Integrated workflow for validating Mitoguazone-induced apoptosis.

Strategic Implications for Drug Development

-

Combination Therapy: MGBG's ability to deplete polyamines makes it a potent sensitizer. Combining MGBG with DFMO (Ornithine Decarboxylase inhibitor) creates a total blockade of polyamine synthesis, preventing compensatory pathways [5].

-

Mitochondrial Targeting: Because MGBG leverages the polyamine transport system to enter cells and then accumulates in mitochondria, it serves as a scaffold for designing "mitochondriotropic" drugs that target metabolic vulnerabilities in cancer.

-

Safety Signal: Note that in some normal tissues (e.g., thymocytes), MGBG has shown protective effects against specific apoptotic triggers, suggesting a complex dependency on basal polyamine levels for the apoptotic machinery itself [4]. This necessitates careful toxicity profiling in non-tumor models.

References

-

MedChemExpress. Mitoguazone (Methylglyoxal-bis(guanylhydrazone)) | S-adenosyl-methionine Decarboxylase Inhibitor.

-

Davidson, K., et al. Mitoguazone Induces Apoptosis via a p53-independent Mechanism.[1] Anticancer Drugs.[1][5][6][7][8][9] 1998 Aug;9(7):635-40.[1][5]

-

NCI Drug Dictionary. Definition of mitoguazone. National Cancer Institute.

-

Ferioli, M. E., et al. Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis.[6][8][10] Cell Mol Life Sci. 2004 Nov.[6]

-

Nishioka, K., et al. A novel anticancer treatment for xenoplanted human gastric cancer using polyamine antimetabolites in a low polyamine diet.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]

- 4. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitoguazone induces apoptosis via a p53-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel anticancer treatment for xenoplanted human gastric cancer using polyamine antimetabolites in a low polyamine diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor effect of a new multienzyme inhibitor of polyamine synthetic pathway, methylglyoxal-bis(cyclopentylamidinohydrazone), against human and mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Mitoguazone dihydrochloride monohydrate dosage for in vivo mouse models

Application Note: Optimizing Mitoguazone (MGBG) Dosing for In Vivo Mouse Models

Executive Summary & Compound Profile

Mitoguazone (Methylglyoxal bis(guanylhydrazone); MGBG) is a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC) , a rate-limiting enzyme in polyamine biosynthesis.[1] While historically investigated as an antineoplastic agent, recent applications have shifted toward immunomodulation (specifically macrophage polarization) and mitochondrial metabolic studies .

Critical Warning: MGBG exhibits a narrow therapeutic index. High doses (>50 mg/kg) are associated with severe mitochondrial toxicity, gastrointestinal (GI) mucositis, and cachexia. Modern protocols favor lower, chronic dosing regimens to isolate immunomodulatory effects without systemic toxicity.

Chemical Specifications

| Parameter | Detail |

| Compound Name | Mitoguazone dihydrochloride monohydrate |

| Abbreviation | MGBG |

| CAS Number | 459-86-9 (Dihydrochloride) |

| Molecular Weight | 275.14 g/mol (Salt form) vs. 184.20 g/mol (Free base) |

| Solubility | Water: ~50 mg/mL; PBS: ~10 mg/mL (pH dependent) |

| Storage | -20°C (Desiccated); Protect from light |

Dosage Correction Factor: Most literature cites dosages based on the salt form. However, if a protocol specifies "MGBG free base," you must apply a correction factor of 1.49 (approx 1.5x) when weighing the dihydrochloride monohydrate salt.

Calculation:

Mechanism of Action & Biological Rationale

MGBG is structurally similar to spermidine, allowing it to hijack the polyamine transport system (PTS) and accumulate intracellularly. Its primary mechanism is the inhibition of SAMDC, preventing the conversion of Putrescine to Spermidine and Spermine.

Secondary Mechanism (Mitochondrial Targeting): MGBG accumulates in mitochondria due to the organelle's transmembrane potential, leading to mtDNA depletion and inhibition of respiration. This "mitochondrial stress" is the basis for its toxicity at high doses but also its efficacy in metabolic reprogramming of cancer cells and macrophages.

Figure 1: MGBG acts by inhibiting SAMDC, blocking polyamine synthesis, and accumulating in mitochondria to induce metabolic stress.

Dosage Stratification & Protocols

Select the protocol that matches your experimental endpoint. Do not use oncology dosages for immunological studies, as the toxicity will confound cytokine data.

Table 1: Recommended Dosage Ranges (Mouse)

| Indication | Route | Dosage (Salt Form) | Frequency | Duration | Primary Endpoint |

| Oncology (Solid Tumor) | IP | 30–50 mg/kg | Daily or q.o.d. | 14–21 Days | Tumor volume reduction; Apoptosis. |

| Macrophage Polarization | IP | 10–20 mg/kg | Daily | 3–7 Days | Inhibition of M1 cytokines (IL-1β, TNF-α). |

| Sepsis (LPS Model) | IP | 10–15 mg/kg | Single Dose | -1h before LPS | Survival; Cytokine storm attenuation. |

| Chronic/Metabolic | SC | 15 mg/kg | Daily | 4 Weeks | Mitochondrial biogenesis; Obesity studies. |

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution

Self-Validating Step: MGBG is hygroscopic.[2] Ensure the powder is free-flowing before weighing. If clumped, desiccation is required.

-

Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

-

Concentration: Prepare a 5 mg/mL stock solution.

-

Calculation: To treat a 25g mouse at 20 mg/kg, you need 0.5 mg per mouse. At 5 mg/mL, this is a 100 µL injection volume (ideal for IP).

-

-

Solubilization:

-

Add MGBG powder to PBS.

-

Vortex vigorously for 1 minute.

-

Note: If solution is not clear, warm to 37°C in a water bath for 5 minutes. Do not boil.

-

-

Sterilization: Pass through a 0.22 µm PES syringe filter.

-

Storage: Aliquot into light-protected tubes. Stable at -20°C for 4 weeks. Avoid freeze-thaw cycles.

Protocol B: Administration & Monitoring (Low-Dose Immunomodulation)

Context: Used for inhibiting pro-inflammatory (M1) macrophage responses in models like LPS-induced sepsis or colitis.

-

Acclimatization: Weigh mice daily for 3 days prior to start to establish baseline.

-

Administration:

-

Restrain mouse using the scruff technique.

-

Inject MGBG (10–20 mg/kg) Intraperitoneally (IP) in the lower right quadrant.

-

Control: Vehicle-only (PBS) group is mandatory.

-

-

Challenge (Optional): If testing protection against sepsis, administer LPS (e.g., 5 mg/kg) 1 hour after the MGBG dose.

-

Monitoring Workflow:

Figure 2: Operational workflow for administration and safety monitoring.

Safety & Troubleshooting (Self-Validation)

MGBG toxicity is often delayed. A mouse looking healthy at 1 hour may crash at 24 hours due to metabolic stress.

1. The "Hypoglycemia-Like" State: MGBG can cause severe metabolic stress. While not insulin-induced hypoglycemia, the symptoms mimic it (lethargy, cold to touch).

-

Validation: If mice appear lethargic, measure blood glucose via tail nick. If <60 mg/dL, exclude from study or supplement with warm saline/dextrose IP.

2. Gastrointestinal Toxicity: Chronic dosing (>5 days) often leads to GI mucositis.

-

Indicator: Piloerection (ruffled fur) and "hunching."

-

Stop Rule: If body weight drops by >20% compared to baseline, euthanize immediately.

3. Verification of Efficacy (Biomarkers): To confirm MGBG is working in vivo, measure polyamine levels in the target tissue (tumor or spleen) via HPLC.

-

Success Criteria: A significant increase in the Putrescine/Spermidine ratio . MGBG blocks the conversion of Putrescine to Spermidine, causing Putrescine to pool and Spermidine to drop.

References

-

Porter, C. W., et al. (1987). "Relative abilities of bis(ethyl) derivatives of spermine and spermidine to induce uptake and excretion of polyamines." Cancer Research, 47(11), 2821-2825.

- Grounding: Foundational text on polyamine transport and inhibition kinetics.

-

Nielsen, J., et al. (2012). "Mitoguazone (MGBG) accumulates in mitochondria and inhibits respiration." Journal of Bioenergetics and Biomembranes, 44, 421–429.

- Grounding: Establishes the mitochondrial toxicity mechanism and dosage limits.

-

Scientific Committee on Consumer Safety. (2011). "Opinion on Methylglyoxal bis(guanylhydrazone)." European Commission.

- Grounding: Provides toxicology d

-

Gardiner, S. M., et al. (1994). "Regional haemodynamic effects of methylglyoxal bis(guanylhydrazone) in conscious rats." British Journal of Pharmacology, 112(2), 495–500.

- Grounding: Reference for hemodynamic side effects and acute toxicity monitoring.

-

MedChemExpress. "Mitoguazone Dihydrochloride Technical Data Sheet."

-

Grounding: Solubility and stability data for protocol preparation.[1]

-

Sources

HPLC Analysis Method for Mitoguazone Dihydrochloride Monohydrate

Application Note & Standard Operating Protocol (SOP)

Abstract & Scope

Mitoguazone (Methylglyoxal bis(guanylhydrazone); MGBG) is a synthetic polyamine antagonist used in the treatment of various lymphoproliferative malignancies and, more recently, investigated for immunomodulatory effects in HIV. Due to its highly polar, dicationic nature at physiological pH, Mitoguazone presents significant retention challenges for standard Reversed-Phase Chromatography (RPC).

This Application Note details a robust Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method designed for the quantification of Mitoguazone in pharmaceutical formulations and biological matrices (plasma/urine).[1] Unlike generic protocols, this guide emphasizes the mechanistic control of retention via alkyl-sulfonate pairing agents, ensuring high specificity and reproducibility in drug development environments.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in method design. Mitoguazone is a bis-guanylhydrazone.[1][2][3][4][5]

| Property | Value / Characteristic | Impact on Chromatography |

| Structure | Bis-guanylhydrazone | Highly basic; exists as a dication under acidic/neutral conditions.[1] |

| Solubility | Water (>100 mg/mL); Poor in organics | Elutes in the void volume on standard C18 columns without modification.[1] |

| pKa | ~7.5 and ~9.0 (Basic) | Requires pH control < 4.0 to ensure full ionization for consistent ion-pairing.[1] |

| UV Max | 283 nm | Allows for sensitive UV detection without derivatization.[1] |

| Stability | Hydrolysis-prone (Hydrazone linkage) | Avoid alkaline mobile phases; samples stable in acidic media.[1] |

The "Why" Behind the Method

Standard C18 columns fail to retain Mitoguazone because the molecule is too hydrophilic. While HILIC (Hydrophilic Interaction Liquid Chromatography) is an option, it often suffers from long equilibration times and sample solvent incompatibility (high organic requirement).[1]

The Solution: Ion-Pair Chromatography (IPC) We utilize Sodium Heptane Sulfonate (SHS) or Sodium Octane Sulfonate (SOS) as an anionic pairing agent.[1]

-

Mechanism: The sulfonate head group (

) attracts the protonated Mitoguazone ( -

Result: This creates a "dynamic ion-exchange" surface, retaining the analyte and resolving it from polar matrix interferences.[1]

Experimental Protocol

Reagents & Standards[1][6][7][8][9]

-

Reference Standard: Mitoguazone Dihydrochloride Monohydrate (>99.0% purity).[1]

-

Solvents: Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid ( -

Ion-Pair Reagent: Sodium 1-Heptanesulfonate (IPC Grade).[1]

-

Internal Standard (Optional): Methylglyoxal bis(dimethylhydrazone) or similar structural analog.

Instrumentation[1][8][10]

-

System: HPLC with Quaternary Pump and Autosampler (e.g., Agilent 1260/1290 or Waters Alliance).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).[1]

-

Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[1]

-

Chromatographic Conditions[1][6][7][8][10][11]

| Parameter | Setting | Rationale |

| Mobile Phase | Buffer : Methanol (80 : 20 v/v) | High aqueous content required for solubility; Methanol acts as organic modifier.[1] |

| Buffer Composition | 50 mM | pH 3.0 ensures MGBG is protonated; Heptane sulfonate provides retention.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.[1] |

| Temperature | 25°C - 30°C | Controlled temperature improves retention time precision.[1] |

| Detection | UV @ 283 nm | Lambda max for the conjugated hydrazone system.[1] |

| Injection Volume | 20 µL | Adjusted based on sensitivity requirements. |

| Run Time | ~10 - 12 minutes | Mitoguazone typically elutes at 5–7 minutes.[1] |

Preparation of Solutions

A. Mobile Phase Preparation:

-

Dissolve 6.8 g of

and 1.1 g of Sodium Heptane Sulfonate in 950 mL of Milli-Q water. -

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

).[1] -

Add 250 mL of Methanol. Note: The ratio is 80 parts buffer mix to 20 parts MeOH.

-

Filter through a 0.45 µm Nylon membrane and degas.[1]

B. Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of Mitoguazone Dihydrochloride.[1]

-

Dissolve in 10 mL of Mobile Phase . Crucial: Do not dissolve in pure methanol as solubility is limited.

-

Store at 4°C (Stable for 4 weeks).

C. Sample Preparation (Biological Fluids - Plasma/Serum): Protein precipitation is preferred over SPE for cost-efficiency and recovery of this polar analyte.

-

Aliquot 200 µL of plasma into a centrifuge tube.

-

Add 20 µL of Internal Standard solution (if used).[1]

-

Add 200 µL of 0.6 M Perchloric Acid (PCA) . Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh tube.

-

Neutralize with ~50-100 µL of 1.0 M KOH (to pH ~4–6) to precipitate perchlorate salts.

-

Centrifuge again (5 min) to remove

precipitate. -

Inject clear supernatant.[1]

Method Validation (Self-Validating System)[1]

To ensure Trustworthiness and Scientific Integrity, the method must pass the following System Suitability Tests (SST) before every batch analysis.

| Parameter | Acceptance Criteria | Troubleshooting |

| Retention Time ( | 5.0 – 8.0 min (RSD < 2.0%) | If |

| Tailing Factor ( | 0.9 < | High tailing indicates secondary silanol interactions.[1] Increase buffer conc. or lower pH. |

| Theoretical Plates ( | > 3000 | If low, check column age or extra-column dead volume.[1] |

| Resolution ( | > 2.0 (vs. nearest matrix peak) | Adjust Methanol % (± 2%) to fine-tune selectivity. |

| Linearity ( | > 0.999 (Range: 0.1 – 50 µg/mL) | Ensure autosampler linearity; check serial dilution accuracy. |

| LOD / LOQ | ~20 ng/mL / ~50 ng/mL | Dependent on detector noise; optimize slit width on DAD. |

Visualizations

Analytical Workflow Diagram

This diagram illustrates the critical path from sample collection to data output, highlighting the decision points for Quality Control.[1]

Caption: Figure 1: Step-by-step analytical workflow for Mitoguazone analysis, including a self-validating Quality Control loop.

Ion-Pairing Mechanism

Understanding the chemical interaction is vital for troubleshooting.[1]

Caption: Figure 2: Mechanistic representation of Ion-Pair Chromatography. The sulfonate reagent bridges the polar analyte to the non-polar column.

Troubleshooting & Optimization (Expert Insights)

-

Peak Tailing:

-

Cause: Interaction between the basic guanidine groups and residual silanols on the silica support.

-

Fix: Increase the concentration of the ion-pair reagent (up to 10 mM) or add a competing base like Triethylamine (TEA) (0.1%), though TEA is often unnecessary if pH is strictly controlled at 3.0.

-

-

Retention Time Drift:

-

Ghost Peaks:

References

-

Negro, A., et al. (1991).[1][6] "A Simplified Method for the Determination of Methylglyoxal Bis(Guanylhydrazone), MGBG, in Biological Fluids by Reversed-Phase Ion-Pair HPLC." Journal of Liquid Chromatography, 14(12), 2409-2421. Link

-

Gildersleeve, D. L., Tobes, M. C., & Natale, R. B. (1985).[3] "Rapid analysis for methylglyoxal bis(guanylhydrazone) by reversed-phase ion-pair liquid chromatography." Clinical Chemistry, 31(12), 1979-1984.[3] Link

-

PubChem. (n.d.).[1] "Mitoguazone Compound Summary." National Center for Biotechnology Information. Accessed October 2023.[5] Link[1]

-

MedChemExpress. (n.d.).[1] "Mitoguazone Datasheet & Solubility." Link

Sources

- 1. Mitoguazone | C5H12N8 | CID 5351154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid analysis for methylglyoxal bis(guanylhydrazone) by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitoguazone - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

Application Note: Mitoguazone Dihydrochloride Monohydrate in Leukemia Research

Targeting the Polyamine-Mitochondria Axis in AML/CML Models

Introduction & Mechanism of Action

Mitoguazone (Methylglyoxal bis(guanylhydrazone), or MGBG) is a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC/AMD1) , a rate-limiting enzyme in polyamine biosynthesis.[1][2] Unlike general cytotoxic agents, Mitoguazone exhibits a dual mechanism of action particularly effective against leukemia cells (e.g., HL-60, K562, Jurkat):

-

Polyamine Depletion: By blocking SAMDC, it prevents the conversion of putrescine to spermidine and spermine. Rapidly dividing leukemia cells have an addicted demand for polyamines to support DNA structure and replication.

-

Mitochondrial Accumulation: Due to its structural similarity to spermidine and its cationic charge, Mitoguazone is actively transported into mitochondria, causing membrane potential loss (

), swelling, and subsequent apoptosis.

Mechanistic Pathway (SAMDC Inhibition)

The following diagram illustrates the specific blockade point of Mitoguazone within the polyamine pathway and its downstream effects on leukemic cell survival.

Figure 1: Mitoguazone inhibits SAMDC, halting the synthesis of Spermidine/Spermine and triggering mitochondrial stress.

Compound Handling & Preparation

Scientific Integrity Note: Many protocols fail because they confuse the free base MW with the salt MW. You will likely be using the dihydrochloride monohydrate salt.

| Parameter | Specification |

| Compound Name | Mitoguazone dihydrochloride monohydrate |

| CAS Number | 332360-02-8 (Salt form) |

| Molecular Weight | 275.14 g/mol (Use this for Molarity calc) |

| Solubility | Water (up to 10 mg/mL); DMSO (Soluble, but water preferred for cell culture) |

| Storage (Powder) | -20°C, desiccated, protected from light. |

| Stability (Solution) | Aqueous stocks (10 mM) are stable for 1 month at -20°C. Avoid freeze-thaw cycles. |

Preparation of 10 mM Stock Solution

-

Weigh 2.75 mg of Mitoguazone dihydrochloride monohydrate.

-

Dissolve in 1.0 mL of sterile, distilled water (or PBS).

-

Vortex until fully dissolved (solution should be clear).

-

Filter sterilize using a 0.22 µm PVDF or PES syringe filter.

-

Aliquot into sterile microtubes (e.g., 50 µL) and store at -20°C.

Critical Experimental Setup: The "Serum Trap"

Expert Insight: A common artifact in polyamine research involves Fetal Bovine Serum (FBS) . Ruminant serum contains high levels of Serum Amine Oxidase (SAO/DAO) .

-

The Risk: If you attempt a "Rescue Experiment" by adding exogenous polyamines (e.g., Spermidine) to prove Mitoguazone specificity, the SAO in the serum will oxidize the Spermidine into acrolein and H2O2 , which are highly toxic. This causes false-positive toxicity that looks like drug failure.

-

The Solution: You must supplement the media with 1 mM Aminoguanidine (an inhibitor of SAO) when performing any experiment involving exogenous polyamines or long-term Mitoguazone exposure where polyamine homeostasis is critical.

Protocol 1: Cytotoxicity & IC50 Determination

Objective: Determine the concentration required to inhibit 50% of leukemia cell growth. Cell Lines: HL-60 (AML), K562 (CML), Jurkat (ALL).

Materials

-

Leukemia cells in log-phase growth.

-

RPMI-1640 Medium + 10% FBS + 1% Pen/Strep.

-

Aminoguanidine (hemisulfate salt): Prepare 100 mM stock in PBS.

-

96-well clear bottom plates.

-

Viability Reagent: CCK-8 (WST-8) or MTT.

Step-by-Step Workflow

-

Seeding:

-

Count cells and adjust density to 5,000 - 10,000 cells/well (depending on doubling time; K562 grows fast, use lower end).

-

Plate 90 µL of cell suspension into wells.

-

Control: Include "Media Only" (Blank) and "Cells + Vehicle" (0 µM drug).

-

-

Treatment:

-

Prepare 10x serial dilutions of Mitoguazone in media (Range: 0.1 µM to 100 µM).

-

Crucial Step: If performing a rescue arm, add Aminoguanidine (Final conc: 1 mM) to the media before adding Mitoguazone.

-

Add 10 µL of 10x drug solution to the 90 µL cells.

-

-

Incubation:

-

Incubate for 48 to 72 hours at 37°C, 5% CO2. (Mitoguazone acts slower than DNA damaging agents; 24h is often insufficient).

-

-

Readout (CCK-8):

-

Add 10 µL CCK-8 reagent to each well.

-

Incubate 1-4 hours until orange color develops.

-

Measure Absorbance at 450 nm.

-

Expected Results (IC50 Reference Ranges):

-

HL-60: 1 - 5 µM

-

K562: 3 - 8 µM

-

Jurkat: 1 - 5 µM

Protocol 2: Mechanistic Validation (Rescue Experiment)

Objective: Prove that the observed cytotoxicity is specifically due to polyamine depletion, not off-target toxicity. If Mitoguazone works via SAMDC inhibition, adding Spermidine should "rescue" the cells.

Experimental Design Diagram

Figure 2: Experimental workflow for validating Mitoguazone specificity using Spermidine rescue.

Protocol

-

Basal Media: Supplement RPMI/FBS with 1 mM Aminoguanidine (Mandatory).

-

Groups:

-

A: Vehicle Control.

-

B: Mitoguazone (at IC80 concentration, e.g., 10 µM).[3]

-

C: Mitoguazone (10 µM) + Spermidine (5 µM).

-

D: Spermidine (5 µM) only (Toxicity control).

-

-

Outcome: Group B should show low viability (<20%). Group C should show significantly restored viability (>70-80%) compared to B.

-

Note: If Group C dies, check if Aminoguanidine was omitted (Spermidine toxicity).

-

Protocol 3: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Visualize the mitochondrial depolarization caused by Mitoguazone accumulation.

-

Treat leukemia cells with Mitoguazone (IC50 conc) for 24-48 hours.

-

Stain with JC-1 dye (2 µM) for 30 mins at 37°C.

-

Analyze via Flow Cytometry or Fluorescence Microscopy.

-

Healthy Cells: High Red aggregates (590 nm) / Low Green monomers (529 nm).

-

Apoptotic/MGBG-Treated: Loss of Red, increase in Green fluorescence (Mitochondrial depolarization).

-

References

-

Mechanism of Action: Porter, C. W., et al. "Independence of drug action on mitochondria and polyamines in L1210 leukemia cells treated with methylglyoxal-bis(guanylhydrazone)."[4] Cancer Research 40.12 (1980): 4533-4540.[4] Link

-

Pharmacokinetics & Leukemia: Rizzo, J., et al. "Pharmacokinetic Profile of Mitoguazone (MGBG) in Patients With AIDS Related non-Hodgkin's Lymphoma." Investigational New Drugs 14.2 (1996): 227-234.[1] Link

-

Amine Oxidase Artifacts: Yu, P. H., & Zuo, D. M.[5] "Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications." Diabetologia 40.11 (1997): 1243-1250.[5] Link

-

Apoptosis Induction: Davidson, K., et al. "Mitoguazone Induces Apoptosis via a p53-independent Mechanism."[1] Anti-Cancer Drugs 9.7 (1998): 635-640.[1] Link

-

Compound Properties: PubChem Compound Summary for CID 5351154, Mitoguazone. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Antitumor effect of a new multienzyme inhibitor of polyamine synthetic pathway, methylglyoxal-bis(cyclopentylamidinohydrazone), against human and mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Independence of drug action on mitochondria and polyamines in L1210 leukemia cells treated with methylglyoxal-bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synergistic Inhibition of Polyamine Synthesis with Mitoguazone and DFMO Combination Therapy

Introduction: A Dual-Blockade Strategy Targeting a Fundamental Cancer Pathway

Polyamines—such as putrescine, spermidine, and spermine—are essential polycationic molecules indispensable for cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are tightly regulated, but in neoplastic cells, the polyamine biosynthesis pathway is frequently dysregulated, leading to elevated levels that sustain rapid proliferation.[3] This dependency makes the polyamine pathway a compelling target for anticancer therapy.

Historically, targeting this pathway with single agents has shown limited success in clinical settings, often due to compensatory mechanisms, such as increased polyamine uptake from the extracellular environment.[4][5] This guide details a powerful combination strategy employing two distinct inhibitors, Mitoguazone (also known as MGBG) and α-difluoromethylornithine (DFMO or Eflornithine), to achieve a more comprehensive and synergistic blockade of polyamine production.

-

DFMO (Eflornithine) is a well-characterized, enzyme-activated irreversible "suicide" inhibitor of Ornithine Decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine synthesis pathway.[4][6] ODC catalyzes the conversion of ornithine to putrescine.[7]

-

Mitoguazone (MGBG) is a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a downstream enzyme crucial for the synthesis of spermidine and spermine from putrescine.[8][9]

By inhibiting two critical, sequential steps in the pathway, this combination therapy aims to profoundly deplete intracellular polyamine pools, leading to potent cytostatic and, in some cases, cytotoxic effects. This dual-blockade approach offers a scientifically robust rationale for overcoming the limitations of single-agent therapy.[10]

Mechanistic Rationale: Synergistic Depletion of Polyamines

The core principle of the Mitoguazone and DFMO combination is the induction of a more profound and sustained depletion of intracellular polyamines than either agent can achieve alone. DFMO's inhibition of ODC blocks the initial production of putrescine, the precursor for all other polyamines.[6] However, cells can sometimes compensate. Mitoguazone targets the next critical step, preventing the synthesis of higher polyamines, spermidine and spermine, which are essential for DNA synthesis and cell proliferation.[8] This dual action creates a robust blockade that is more difficult for cancer cells to circumvent.

Caption: General workflow for assessing in vitro synergy of the drug combination.